6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenylacetonitrile with 2,2’-dichlorodiethyl ether in the presence of sodium amide to form an intermediate compound. This intermediate is then subjected to a Ni/Re-catalyzed reduction, either in an autoclave or with hydrazine hydrate, to yield the desired tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield various tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroisoquinoline derivatives with varying substituents.
Scientific Research Applications
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various physiological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an analgesic and anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides: Known for their analgesic properties.
6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: Another isoquinoline derivative with significant biological activity.
Uniqueness
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-28-20-11-7-10-19(14-20)25(27)26-13-12-18-15-22(29-2)23(30-3)16-21(18)24(26)17-8-5-4-6-9-17/h4-11,14-16,24H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLDRMFQXKCVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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